REACTION_CXSMILES
|
[BH4-].[Li+].Cl[Si](C)(C)C.[Cl:8][C:9]1[CH:14]=[C:13]([Cl:15])[CH:12]=[C:11]([O:16][CH3:17])[C:10]=1[CH:18]=[CH:19][N+:20]([O-])=O>O1CCCC1>[Cl:8][C:9]1[CH:14]=[C:13]([Cl:15])[CH:12]=[C:11]([O:16][CH3:17])[C:10]=1[CH2:18][CH2:19][NH2:20] |f:0.1|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
1,5-dichloro-3-methoxy-2-(2-nitrovinyl)benzene
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC(=C1)Cl)OC)C=C[N+](=O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture warmed slightly
|
Type
|
CUSTOM
|
Details
|
argon gas was bubbled through the mixture for 2 minutes
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
to remove the remaining trimethylsilane that
|
Type
|
CUSTOM
|
Details
|
had formed
|
Type
|
STIRRING
|
Details
|
with stirring at ambient temperature over 4 minutes
|
Duration
|
4 min
|
Type
|
STIRRING
|
Details
|
The resulting mixture was then stirred
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
WAIT
|
Details
|
After 90 minutes
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
the heat was removed
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
carefully quenched with 15 mL of methanol
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between 30 mL of 20% KOH and 15 mL of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC(=C1)Cl)OC)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.49 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |